molecular formula C17H22N4OS B12230349 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B12230349
M. Wt: 330.4 g/mol
InChI Key: YLGMQFOKEQLXKD-UHFFFAOYSA-N
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Description

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves multi-step procedures. One common method starts with the preparation of 1,2-benzothiazole derivatives, which are then reacted with piperazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in conditions like schizophrenia and depression.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
  • N,N’-Bis-(benzothiazol-3-yl)piperazine
  • Lurasidone

Uniqueness

2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its combination of benzothiazole, piperazine, and pyrrolidine rings, which confer distinct pharmacological properties. This structural uniqueness makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H22N4OS

Molecular Weight

330.4 g/mol

IUPAC Name

2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C17H22N4OS/c22-16(20-7-3-4-8-20)13-19-9-11-21(12-10-19)17-14-5-1-2-6-15(14)23-18-17/h1-2,5-6H,3-4,7-13H2

InChI Key

YLGMQFOKEQLXKD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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